1-(4-Amino-3-(bromomethyl)phenyl)-2-chloropropan-1-one
Description
1-(4-Amino-3-(bromomethyl)phenyl)-2-chloropropan-1-one is a brominated aromatic ketone with a unique substitution pattern combining amino, bromomethyl, and chloro functional groups. The amino group at the para position and bromomethyl group at the meta position on the phenyl ring suggest reactivity dominated by nucleophilic substitution (at the bromomethyl site) and hydrogen-bonding interactions (via the amino group). Such features may influence solubility, crystallinity, and applications in synthetic chemistry or pharmaceutical intermediates .
Properties
Molecular Formula |
C10H11BrClNO |
|---|---|
Molecular Weight |
276.56 g/mol |
IUPAC Name |
1-[4-amino-3-(bromomethyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H11BrClNO/c1-6(12)10(14)7-2-3-9(13)8(4-7)5-11/h2-4,6H,5,13H2,1H3 |
InChI Key |
JJGZDKNWQOXPBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)N)CBr)Cl |
Origin of Product |
United States |
Biological Activity
1-(4-Amino-3-(bromomethyl)phenyl)-2-chloropropan-1-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(4-Amino-3-(bromomethyl)phenyl)-2-chloropropan-1-one is , with a molecular weight of 276.56 g/mol. The compound features an amino group, a bromomethyl group, and a chloropropanone moiety, which contribute to its reactivity and biological profile.
Research indicates that the biological activity of 1-(4-Amino-3-(bromomethyl)phenyl)-2-chloropropan-1-one is primarily mediated through interactions with specific molecular targets such as enzymes and receptors.
- Enzyme Inhibition : The presence of the amino group allows for hydrogen bonding with active sites of enzymes, potentially inhibiting their activity.
- Covalent Modifications : The bromomethyl and chloropropanone groups can facilitate covalent modifications of target proteins, leading to altered biological pathways.
Biological Activities
The compound has been investigated for various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
- Anticancer Potential : The compound's ability to inhibit specific enzymes involved in cancer progression has been explored, showing promise as a potential anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Exhibits activity against Staphylococcus aureus | |
| Anticancer | Inhibits enzymes related to tumor growth | |
| Enzyme Inhibition | Potential inhibition of IDO1 enzyme |
Case Study 1: Antimicrobial Efficacy
A high-throughput screening study evaluated the antimicrobial efficacy of various compounds, including 1-(4-Amino-3-(bromomethyl)phenyl)-2-chloropropan-1-one. Results indicated that the compound displayed significant activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 8 μg/mL, suggesting it could be a candidate for further development in treating resistant bacterial infections .
Case Study 2: Anticancer Activity
In another study focused on cancer therapeutics, the compound was tested for its inhibitory effects on indoleamine 2,3-dioxygenase (IDO) 1, an enzyme implicated in immune evasion by tumors. Compounds structurally similar to 1-(4-Amino-3-(bromomethyl)phenyl)-2-chloropropan-1-one showed promising results with IC50 values indicating effective inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one (CAS 1804096-11-4)
- Molecular Formula : C₁₁H₁₀BrClF₂O
- Key Differences: Replaces the amino group with a difluoromethyl group at the ortho position.
- Impact: The electronegative fluorine atoms increase polarity and reduce basicity compared to the amino group. Predicted boiling point: 371.5±42.0 °C, higher than typical amino-substituted analogs due to stronger dipole interactions .
1-(5-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one (CAS 1804181-19-8)
- Molecular Formula : C₁₁H₉BrClF₃O₂
- Key Differences: Features a trifluoromethoxy group at the ortho position instead of an amino group.
- Impact :
Positional Isomerism
1-[2-Amino-6-(bromomethyl)phenyl]-2-chloropropan-1-one (CAS 1806433-52-2)
- Key Differences: Amino and bromomethyl groups are at positions 2 and 6 (vs. 4 and 3 in the target compound).
- Impact: Altered steric and electronic effects may reduce reactivity at the bromomethyl site due to proximity to the amino group. Such isomers are often studied for divergent biological activities .
Substitution Patterns in Chalcone Derivatives
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one
- Molecular Formula : C₁₆H₁₃BrO
- Key Differences : Chalcone backbone with bromine at the α-position and a methylphenyl group.
- Impact: The α-bromination enhances electrophilicity, facilitating nucleophilic attacks. Crystallizes in monoclinic P2₁/c, suggesting distinct packing compared to non-chalcone ketones .
Data Table: Key Properties of Analogous Compounds
Research Findings and Trends
- Synthetic Routes : Bromination methods (e.g., bromine addition to chalcones ) and Claisen-Schmidt condensations (e.g., ) are common for analogous compounds. The target compound may require regioselective bromomethylation under controlled conditions.
- Crystallography: Brominated propanones often form monoclinic crystals (e.g., ), but the amino group in the target compound may introduce hydrogen-bonding networks, altering crystal packing .
- Reactivity : Bromomethyl groups in analogs (e.g., 2-[3-(Bromomethyl)phenyl]thiophene, ) undergo nucleophilic substitution, suggesting the target compound could serve as a scaffold for further derivatization .
Q & A
Q. Advanced
- Bromomethyl group : Undergoes nucleophilic substitution (SN₂) with amines or thiols, forming covalent adducts. Steric hindrance from the adjacent amino group may slow reactivity .
- Chloropropanone moiety : The electron-withdrawing chlorine enhances carbonyl electrophilicity, facilitating nucleophilic additions (e.g., Grignard reactions) or serving as a leaving group in cross-coupling reactions .
Methodological validation : Kinetic studies (e.g., monitoring reaction progress via HPLC) and computational DFT calculations to map transition states .
How does the amino group influence biological interactions, and what assays validate target engagement?
Advanced
The amino group enables:
- Hydrogen bonding with enzyme active sites (e.g., kinase ATP pockets) .
- pH-dependent solubility , critical for in vitro assays (e.g., buffered at physiological pH for cell-based studies).
Validation methods : - Surface plasmon resonance (SPR) to measure binding affinity (KD).
- Fluorescence polarization assays for competitive displacement studies .
Contradictions in reported IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays) or stereochemical impurities .
How do structural analogs differ in reactivity and bioactivity, and how can researchers prioritize derivatives?
Advanced
Comparative analysis (e.g., with 1-(3-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one):
- Positional isomerism : Moving the bromomethyl group from C3 to C4 alters steric accessibility, impacting reaction rates with bulky nucleophiles .
- Bioactivity shifts : Analogues with trifluoromethylthio substituents show enhanced metabolic stability but reduced solubility .
Prioritization strategies : - QSAR modeling to correlate substituent electronic parameters (Hammett σ) with activity.
- ADMET profiling (e.g., microsomal stability assays) .
What strategies resolve contradictions in crystallographic or spectroscopic data across studies?
Q. Advanced
- Crystallographic discrepancies : Use SHELXL refinement with high-resolution data (≤1.0 Å) to model disorder in the bromomethyl group .
- NMR signal overlap : Employ 2D techniques (e.g., HSQC, NOESY) to distinguish aromatic proton environments .
- Reproducibility : Standardize solvent (e.g., deuterated DMSO vs. CDCl₃) and temperature in NMR experiments .
What are the challenges in scaling up synthesis for in vivo studies?
Q. Advanced
- Purification bottlenecks : Column chromatography may be impractical; switch to recrystallization (e.g., using ethyl acetate/hexane) .
- Byproduct formation : Optimize stoichiometry in bromination steps to minimize di-brominated impurities .
- Regulatory considerations : Ensure intermediates meet ICH guidelines for residual solvents (e.g., <5000 ppm for dichloromethane) .
How can researchers leverage computational tools to predict novel derivatives?
Q. Advanced
- Docking simulations (AutoDock Vina) to screen virtual libraries against target proteins (e.g., CYP450 enzymes) .
- Machine learning : Train models on PubChem bioassay data to predict toxicity (e.g., hERG inhibition) .
Validation : Synthesize top candidates and cross-validate predictions with experimental IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
